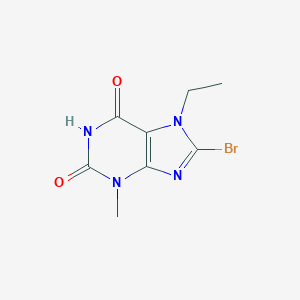

8-Bromo-7-ethyl-3-methylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated purine derivatives, including structures similar to 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, often involves halogenation and nucleophilic substitution reactions. The process can yield compounds with significant photochromic, photomagnetic, and electrochemical properties, as demonstrated in the synthesis and properties of related brominated compounds (Chen et al., 2010); (Gavrilova et al., 2012).

Molecular Structure Analysis

The molecular structure of brominated purine derivatives can be determined through crystallography, revealing the arrangement and bonding within the crystal lattice. Studies have shown various configurations and packing patterns in crystalline structures, demonstrating the versatility of purine derivatives in forming hydrogen-bonded complexes with significant stability and specific geometric arrangements (Mazza et al., 1969).

Chemical Reactions and Properties

Chemical reactions involving 8-Bromo-7-ethyl-3-methylpurine-2,6-dione derivatives may include nucleophilic substitution, wherein the bromo group is replaced by other nucleophiles, leading to a diverse range of compounds. These reactions underscore the chemical versatility and reactivity of the brominated purine scaffold. The reactivity of such compounds with trisamine in specific solvents exemplifies unusual reaction pathways, leading to unexpected products and showcasing the compound's reactivity under various conditions (Khaliullin & Shabalina, 2020).

Applications De Recherche Scientifique

- Pharmaceutical Research

- Application : “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” is a substituted derivative of Xanthine, found in animal organs, yeast, potatoes, coffee beans, tea . This compound can be used to relax and widen certain breathing passages of the lungs .

- Results or Outcomes : It is also shown that a large number of derivatives have adenoside receptor antagonist properties . This suggests that “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” and its derivatives could potentially be used in the treatment of conditions related to these receptors.

- Chemopreventive Action

- Application : The derivatives of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” have been studied for their chemopreventive action . These compounds demonstrate analgesic and anti-inflammatory properties .

- Methods of Application : Metabolic stability of these derivatives was evaluated in Cunninghamella and microsomal models . Mutagenic and antimutagenic properties were assessed using the Ames and the Vibrio harveyi tests . Free radical scavenging activity was evaluated with 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay .

- Results or Outcomes : In the Cunninghamella model, some compounds did not undergo any biotransformation, while others showed less metabolic stability . The metabolites detected after the biotransformation were aromatic hydroxylation and N-dealkylation products . These derivatives do not possess mutagenic potential in microbiological models . Moreover, all compounds showed a strong chemopreventive activity .

Propriétés

IUPAC Name |

8-bromo-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCQOQUKCFKWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-ethyl-3-methylpurine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)

![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)